Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt is a chemical compound with the molecular formula C8H19PS2. It is known for its bioactive properties and is primarily used in research settings . This compound is a derivative of phosphinodithioic acid and is characterized by the presence of two isobutyl groups attached to the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt typically involves the reaction of phosphinodithioic acid with isobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . The resulting product is then treated with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Phosphinothioic acid derivatives.
Reduction: Phosphinodithioic acid.
Substitution: Various alkyl or aryl phosphinothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential bioactive properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt: Similar in structure but with sodium as the counterion instead of ammonium.
Diisobutyldithiophosphinic acid: Another derivative of phosphinodithioic acid with similar properties.
Uniqueness
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt is unique due to its specific ammonium counterion, which can influence its solubility, reactivity, and bioactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
102199-04-2 |
---|---|
Molekularformel |
C8H22NOPS |
Molekulargewicht |
211.31 g/mol |
IUPAC-Name |
azanium;bis(2-methylpropyl)-oxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS.H3N/c1-7(2)5-10(9,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,11);1H3 |
InChI-Schlüssel |
HYJKEPNOJXJLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CP(=S)(CC(C)C)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.